3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-27-14-8-7-12-16(17(14)28-2)20(26)22-13-6-4-3-5-11(13)19(25)21(18(12)22)10-9-15(23)24/h3-8,18H,9-10H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISSDPLADVGOLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid can be achieved through multi-step organic reactions. The process typically starts with the preparation of key intermediate compounds such as isoindoline and quinazolinone derivatives, followed by their coupling and subsequent functional group modifications.
Step 1: : Preparation of isoindoline derivative through a reduction reaction of phthalic anhydride using sodium borohydride.
Step 2: : Synthesis of quinazolinone derivative via cyclization reaction of anthranilic acid with an appropriate aldehyde.
Step 3: : Coupling of the isoindoline and quinazolinone intermediates under acidic conditions to form the core structure of the target compound.
Step 4: : Final functionalization of the coupled intermediate to introduce the propanoic acid moiety, typically using alkylation and esterification reactions.
Industrial Production Methods
The industrial production of this compound generally involves optimizing the synthetic routes for large-scale manufacturing. Key factors include:
Optimization of Reaction Conditions: : Adjusting temperature, pressure, and catalyst concentration to maximize yield and purity.
Scalability: : Ensuring the reaction setup can handle large volumes while maintaining consistent quality.
Purification Techniques: : Employing crystallization, chromatography, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: : Conversion of functional groups into more oxidized forms using reagents like potassium permanganate.
Reduction: : Reduction of carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: : Aromatic substitution reactions, particularly involving the isoindoline ring, using electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Electrophiles like bromine and nucleophiles such as hydroxide ions.
Major Products
Oxidation: : Yields carboxylic acids or ketones.
Reduction: : Produces alcohols or amines.
Substitution: : Results in halogenated or hydroxylated derivatives.
Scientific Research Applications
3-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid finds applications across various scientific disciplines:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Acts as an inhibitor in enzyme studies, aiding in understanding protein-ligand interactions.
Medicine: : Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: : Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through multiple pathways, targeting specific molecular sites:
Molecular Targets: : Enzymes like kinases and reductases.
Pathways Involved: : Modulation of cellular signaling pathways and interference with metabolic processes.
Comparison with Similar Compounds
(a) 6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoic acid
- Structure: Features a hexanoic acid side chain instead of propanoic acid.
- Applications: Marketed under synonyms like ALBB-031484 and BBL035189, it is used in high-throughput screening libraries, suggesting interest in drug discovery .
(b) 3-[9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl]-N~1~-(3-pyridyl)propanamide
- Structure : Substitutes the terminal carboxylic acid with an amide-linked 3-pyridyl group .
- Applications : Designated as a screening compound (Y042-7514), it is prioritized for biochemical assays .
Core-Structure Analogues: Triazoloquinazolines
Compounds like alkyl 2-(3-substituted-5-oxo-[1,2,4]triazolo[4,3-c]quinazolin-6(5H)-yl) acetate derivatives (e.g., compounds 8a , 8b , and 9 in ) differ in their fused ring systems:
- Structural Divergence : Replaces the isoindole moiety with a triazole ring, altering electronic properties and ring strain.
- Synthesis : Prepared via reactions with chloroesters or cinnamoyl chloride in DMF, similar to methods for isoindoloquinazolines .
- Pharmacological Implications : Triazoloquinazolines are evaluated for antimicrobial and anti-inflammatory activities, suggesting divergent biological targets compared to isoindoloquinazolines .
Functional and Pharmacological Comparison
Detailed Research Findings
Synthetic Strategies: Isoindoloquinazolines are synthesized via cyclization reactions, often using polar aprotic solvents (e.g., DMF) and catalysts like KI .
Structure-Activity Relationships (SAR): Side Chain Length: The hexanoic acid derivative’s longer chain may improve solubility or modulate off-target interactions compared to the propanoic acid variant . Terminal Functionalization: Amidation (e.g., propanamide-pyridyl) enhances target specificity, as seen in kinase inhibitors where pyridyl groups engage in π-stacking .
Triazoloquinazolines demonstrate broader therapeutic exploration (e.g., antimicrobial activity), highlighting the impact of core-structure modifications .
Biological Activity
3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure features a quinazoline moiety fused with an isoindole framework, which contributes to its diverse biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications.
- Molecular Formula : C20H21N3O5
- Molecular Weight : 425.46 g/mol
- IUPAC Name : 3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanoic acid
Biological Activities
The biological activities of this compound have been investigated in various studies, revealing potential applications in neuroprotection, anti-inflammatory responses, and antitumor effects.
Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. These compounds may protect neuronal cells from oxidative stress and apoptosis. A study highlighted that certain analogs demonstrated significant neuroprotection in cellular models exposed to oxidative damage .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Compounds with similar quinazoline structures have shown effectiveness against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways that promote tumor growth and survival .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties. This activity could be mediated through the modulation of cytokine production and inhibition of inflammatory pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of methoxy and carbonyl groups plays a significant role in enhancing its biological properties. A comparative analysis with similar compounds reveals that variations in substitution patterns can lead to differing levels of activity .
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 3-(9,10-Dimethoxy-5,11-dioxoisoindolo[2,1-a]quinazolin) | Lacks tetrahydro-pyran moiety | Focused on antitumor activity |
| 2-[9,10-Dimethoxy-5,11-dioxoisoindolo[2,1-a]quinazolin] | Different substitution pattern | Potential anti-inflammatory properties |
| 3-(9-Methoxyquinazolin) | Simplified structure | Known for neuroprotective effects |
Case Studies
Several case studies have documented the biological effects of related compounds:
- Neuroprotection : In vitro studies demonstrated that derivatives of this compound significantly reduced neuronal cell death in models of oxidative stress .
- Antitumor Efficacy : A study evaluated the cytotoxic effects of isoindole derivatives on human cancer cell lines and found that certain compounds inhibited proliferation effectively .
- Anti-inflammatory Response : Research indicated that related quinazoline derivatives suppressed inflammatory markers in animal models of acute inflammation .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid?
- The compound is synthesized via multi-step reactions starting from isoindole and quinazoline precursors. Key steps include:
- Cyclization : Formation of the isoindoloquinazoline core via acid-catalyzed or thermal cyclization (e.g., refluxing in acetic anhydride) .
- Functionalization : Introduction of the propanoic acid moiety through alkylation or amidation reactions, optimized using coupling agents like EDC/HOBt .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) ensure high purity (>95%) .
- Characterization : Confirmed via ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Spectroscopic Analysis :
- NMR : Aromatic protons in the isoindole ring appear as doublets (δ 7.2–8.1 ppm), while methoxy groups resonate as singlets (δ 3.8–4.0 ppm) .
- IR : Stretching vibrations for carbonyl groups (C=O) at 1680–1720 cm⁻¹ and carboxylic acid (O-H) at 2500–3300 cm⁻¹ .
Advanced Research Questions
Q. What strategies resolve contradictory data in biological activity assays for this compound?
- Experimental Variables :
- Cell Line Variability : Test across multiple cell lines (e.g., HeLa, MCF-7) to confirm apoptosis induction specificity .
- Dose-Response Analysis : Use IC₅₀ values (reported range: 2.5–10 µM) to distinguish between cytotoxic and cytostatic effects .
- Mechanistic Validation :
- Western Blotting : Monitor caspase-3/9 activation and PARP cleavage to confirm apoptosis .
- ROS Assays : Quantify reactive oxygen species (ROS) levels to rule out off-target oxidative stress .
Q. How can computational methods optimize the compound’s solubility without compromising bioactivity?
- Structural Modifications :
- Salt Formation : Introduce sodium or ammonium salts of the carboxylic acid group to enhance aqueous solubility .
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for in vivo formulations .
- Molecular Dynamics Simulations : Predict solubility parameters (logP) and hydrogen-bonding capacity using software like Schrödinger’s QikProp .
Q. What experimental designs validate the compound’s interaction with putative molecular targets (e.g., kinases)?
- In Vitro Assays :
- Kinase Inhibition Screening : Use ADP-Glo™ assays to measure inhibition of EGFR or VEGFR2 at 1–50 µM .
- Surface Plasmon Resonance (SPR) : Determine binding kinetics (KD) with immobilized kinase domains .
- In Silico Docking :
- Autodock Vina : Predict binding poses in the ATP-binding pocket of target kinases (e.g., Glide score: −9.2 kcal/mol) .
Methodological Challenges
Q. How are reaction yields improved in large-scale synthesis?
- Process Optimization :
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours with 15–20% yield improvement .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in critical steps .
- Scale-Up Protocols :
- Continuous Flow Reactors : Achieve >80% yield at 100 g scale with controlled temperature (70–90°C) and pressure .
Q. What analytical techniques address stability issues during storage?
- Degradation Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
